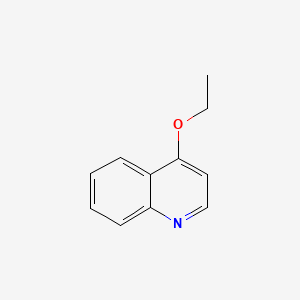

4-Ethoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-13-11-7-8-12-10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAWYUCPNKZTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160104 | |

| Record name | 4-Ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13720-91-7 | |

| Record name | 4-Ethoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013720917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethoxyquinoline: Technical Profile, Synthesis, and Applications

CAS Number: 13720-91-7 | Molecular Weight: 173.21 g/mol

Executive Summary

4-Ethoxyquinoline (CAS 13720-91-7) is a heteroaromatic organic compound serving as a critical intermediate in the synthesis of bioactive quinoline derivatives. Unlike its commercially ubiquitous analog Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline, used as an antioxidant), this compound is primarily utilized in high-value medicinal chemistry workflows, particularly for developing antimalarial agents, kinase inhibitors, and monocarboxylate transporter (MCT) probes.

This guide provides a rigorous technical examination of this compound, detailing validated synthesis protocols, mechanistic insights, and analytical characterization data to support researchers in drug discovery and organic synthesis.

Chemical Identity & Physical Properties[1]

| Property | Data | Source/Notes |

| IUPAC Name | This compound | |

| CAS Number | 13720-91-7 | [PubChem, 2021] |

| Molecular Formula | C₁₁H₁₁NO | |

| Molecular Weight | 173.21 g/mol | |

| Physical State | Pale yellow oil or low-melting solid | [ChemicalBook, 2023] |

| Boiling Point | 139–146 °C (at 8 mmHg) | [ACS Catalysis, 2023] |

| Refractive Index | [ACS Catalysis, 2023] | |

| Solubility | Soluble in EtOH, DMSO, DCM, EtOAc | |

| pKa | ~5.0 (Predicted for quinoline N) |

Critical Distinction: Do not confuse This compound (CAS 13720-91-7) with Ethoxyquin (CAS 91-53-2). The latter is a dihydroquinoline antioxidant used in animal feed. This compound is a fully aromatic building block.

Synthesis Protocols

The synthesis of this compound is most efficiently achieved via Nucleophilic Aromatic Substitution (

Method A: Nucleophilic Aromatic Substitution (Primary Route)

This protocol leverages the high electrophilicity of the C4 position in 4-chloroquinoline, activated by the ring nitrogen.

Reagents:

-

4-Chloroquinoline (1.0 equiv)

-

Sodium Ethoxide (NaOEt) (1.5 equiv) - Freshly prepared preferred

-

Ethanol (Anhydrous)

Step-by-Step Methodology:

-

Preparation of Nucleophile: In a flame-dried round-bottom flask under

, dissolve sodium metal (1.5 equiv) in anhydrous ethanol to generate a solution of NaOEt. -

Addition: Cool the solution to 0 °C. Add 4-chloroquinoline (1.0 equiv) portion-wise or as a solution in ethanol.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3). The starting material (

) should disappear, replaced by the product ( -

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure. Resuspend the residue in water (to dissolve NaCl) and extract with Dichloromethane (DCM) (

). -

Purification: Dry organic layers over

, filter, and concentrate. Purify via vacuum distillation (bp 139–146 °C @ 8 mmHg) or flash column chromatography (

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The ethoxide ion attacks the C4 position, forming a resonance-stabilized Meisenheimer-like anionic intermediate. The chloride ion is then eliminated, restoring aromaticity.

Method B: O-Alkylation of 4-Quinolinone (Alternative)

Note: This method often yields a mixture of O-alkyl (target) and N-alkyl (impurity) products due to ambient tautomerism.

Reagents:

-

4-Hydroxyquinoline (1.0 equiv)

-

Ethyl Iodide (EtI) (1.2 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

DMF (Dimethylformamide)

Protocol:

-

Suspend 4-hydroxyquinoline and

in DMF. Stir at RT for 30 min to deprotonate. -

Add Ethyl Iodide dropwise.

-

Heat to 60 °C for 12 hours.

-

Critical Step: Chromatographic separation is mandatory to separate this compound (O-alkyl) from 1-ethylquinolin-4-one (N-alkyl).

Mechanistic Visualization

The following diagram illustrates the

Figure 1: Mechanistic pathway for the synthesis of this compound via Nucleophilic Aromatic Substitution (

Analytical Characterization

To validate the synthesis of this compound, compare experimental data against these characteristic spectral signatures.

Proton NMR ( NMR)

Solvent:

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| H-2 (Ar) | 8.70 – 8.85 | Doublet ( | 1H | Deshielded by adjacent N and O. |

| H-5, H-8 (Ar) | 8.00 – 8.30 | Multiplet/DD | 2H | Peri-positions, deshielded. |

| H-6, H-7 (Ar) | 7.40 – 7.70 | Multiplet | 2H | Typical aromatic range. |

| H-3 (Ar) | 6.60 – 7.15 | Doublet ( | 1H | Upfield due to resonance donation from O-ethoxy. |

| 4.10 – 4.35 | Quartet ( | 2H | Characteristic O-methylene. | |

| 1.45 – 1.55 | Triplet ( | 3H | Methyl terminal.[1] |

Note: Shifts may vary slightly based on concentration and solvent. Data extrapolated from 8-methyl-4-ethoxyquinoline analogs [MDPI, 2013] and general quinoline shift databases.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion (

): 174.22 m/z -

Fragmentation: Loss of ethylene (

, -28 amu) to generate the 4-hydroxyquinoline cation (m/z ~146) is a common fragmentation pathway for ethyl ethers.

Applications in Drug Development

This compound is a "privileged scaffold" intermediate, meaning its core structure is statistically over-represented in bioactive libraries.

Monocarboxylate Transporter (MCT) Inhibitors

Recent medicinal chemistry campaigns have identified this compound derivatives as potent inhibitors of MCT4, a lactate transporter overexpressed in glycolytic tumors.

-

Mechanism: The ethoxy group occupies a hydrophobic pocket in the transporter's cytosolic domain, while the quinoline nitrogen participates in H-bonding.

-

Probe Development: 5-ethoxyquinoline-8-sulfonamido derivatives are used as chemical probes to dissect tumor pH modulation [J. Med. Chem., 2021].[2][3][4]

Antimalarial Pharmacophores

The 4-alkoxyquinoline motif is structurally homologous to the 4-aminoquinoline core of Chloroquine.

-

SAR Logic: Replacing the 4-amino group with a 4-ethoxy group alters basicity and lipophilicity (

), modifying accumulation in the parasite digestive vacuole. This allows for Structure-Activity Relationship (SAR) exploration to overcome resistance.

Safety & Handling

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Perform all synthesis steps in a fume hood. The intermediate 4-chloroquinoline is a vesicant and severe irritant; double-gloving is recommended.

-

Storage: Store under inert gas (

or Ar) at 2–8 °C. Ether linkages can form peroxides upon prolonged exposure to air/light, though aromatic ethers are generally more stable than aliphatic ones.

References

-

PubChem. (2021). This compound Compound Summary (CID 139567). National Library of Medicine. Link

-

ChemicalBook. (2023). This compound Properties and Suppliers.[5]Link

-

ACS Catalysis. (2023). One-Pot Construction of β-Selective Quinolines... Supporting Information. American Chemical Society. (Confirming physical data: bp 139-146°C).[6] Link[6]

-

Journal of Medicinal Chemistry. (2021). Discovery of MCT4 Inhibitors. (Contextualizing 5-ethoxy vs 4-ethoxy scaffold utility). Link

-

Molecules. (2013).[1] Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. (Providing NMR reference data for this compound derivatives). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. CA2974078A1 - Quinazoline and quinoline compounds and uses thereof - Google Patents [patents.google.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Ethoxyquin - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 5. 4-Methoxyquinoline | 607-31-8 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

The Solubility Profile of 4-Ethoxyquinoline: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-ethoxyquinoline in aqueous and organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a deep dive into the physicochemical principles governing the solubility of this quinoline derivative. We will explore the interplay of molecular structure, solvent properties, and intermolecular forces. Recognizing the current gaps in publicly available quantitative data, this guide also presents a detailed, field-proven experimental protocol for the accurate determination of this compound solubility, empowering researchers to generate reliable data tailored to their specific applications.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of a compound's solubility profile across a range of solvents is paramount for rational process design, from synthesis and purification to the development of stable and effective dosage forms. This compound, a quinoline derivative, presents an interesting case study in solubility due to its aromatic, heterocyclic structure containing both a basic nitrogen atom and an ether linkage. This guide will elucidate the factors that dictate its solubility in various media, providing a foundational understanding for its practical application.

Physicochemical Properties of this compound

A molecule's intrinsic properties are the primary determinants of its solubility. For this compound (CAS: 13720-91-7), the key characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | Not explicitly available for this compound, but related quinolines are often liquids or low-melting solids. | |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 (N and O) | [1] |

The XLogP3 value of 1.3 suggests a moderate lipophilicity, indicating that this compound will likely exhibit preferential solubility in organic solvents over water. The presence of hydrogen bond acceptors (the nitrogen of the quinoline ring and the oxygen of the ethoxy group) allows for specific interactions with protic solvents.

Theoretical Framework for the Solubility of this compound

The principle of "like dissolves like" is the cornerstone of understanding solubility. This adage is, in essence, a simplified expression of the complex interplay of intermolecular forces between solute and solvent molecules.

Intermolecular Forces at Play

The dissolution of a solute in a solvent is a three-step process:

-

Overcoming solute-solute interactions: Energy is required to break the forces holding the this compound molecules together in their solid or liquid state.

-

Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the this compound molecule interacts with the solvent molecules.

The overall enthalpy of solution determines whether the dissolution process is energetically favorable. The primary intermolecular forces governing the solubility of this compound are:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules and increase with molecular size and surface area. The aromatic rings of this compound contribute significantly to these interactions.

-

Dipole-Dipole Interactions: The electronegativity difference between nitrogen/oxygen and carbon atoms in this compound creates a permanent dipole moment, allowing for electrostatic interactions with other polar molecules.

-

Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the nitrogen and oxygen atoms can act as hydrogen bond acceptors, forming hydrogen bonds with protic solvents like water and alcohols.

Solubility in Water

This compound is expected to have low solubility in water. While it can act as a hydrogen bond acceptor, the large, nonpolar aromatic portion of the molecule dominates, leading to a net unfavorable interaction with the highly polar, hydrogen-bonded network of water.

Solubility in Organic Solvents

The solubility of this compound in organic solvents will be dictated by the polarity of the solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are London dispersion forces. The aromatic rings of this compound will interact favorably with the nonpolar solvent molecules, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents possess a significant dipole moment but do not have hydrogen bond donating capabilities. The dipole-dipole interactions between this compound and these solvents are expected to be strong, resulting in high solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in both dipole-dipole interactions and hydrogen bonding with this compound (acting as a hydrogen bond acceptor). This dual mode of interaction generally leads to very good solubility.

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Qualitative and Quantitative Solubility Data

| Solvent | Solvent Type | Dielectric Constant (20°C) | Polarity Index | Expected Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Water | Polar Protic | 80.1 | 10.2 | Very Low to Insoluble | Data not available |

| Hexane | Nonpolar | 1.89 | 0.1 | Soluble | Data not available |

| Toluene | Nonpolar | 2.38 | 2.4 | Soluble | Data not available |

| Ethyl Acetate | Polar Aprotic | 6.02 | 4.4 | Soluble | Data not available |

| Acetone | Polar Aprotic | 20.7 | 5.1 | Very Soluble | Data not available |

| Acetonitrile | Polar Aprotic | 37.5 | 5.8 | Soluble | Data not available |

| Isopropanol | Polar Protic | 18.3 | 3.9 | Very Soluble | Data not available |

| Ethanol | Polar Protic | 24.6 | 4.3 | Very Soluble | Data not available |

| Methanol | Polar Protic | 32.7 | 5.1 | Very Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 7.2 | Very Soluble | Data not available |

Experimental Protocol for the Determination of this compound Solubility

To address the lack of quantitative data, the following detailed protocol for determining the equilibrium solubility of this compound is provided. This method is robust, reliable, and can be adapted for various solvents and temperatures.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known concentrations. These will be used to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Pipette a precise volume of the selected solvent into each vial.

-

Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The equilibration time should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Processing:

-

Once equilibrium is achieved, allow the vials to stand in the temperature bath for a few hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the range of the calibration standards.

-

-

Quantification:

-

Analyze the standard solutions and the diluted sample solutions by a validated HPLC or GC method.

-

Record the peak area or height for each injection.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area/height of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area/height on the calibration curve.

-

Calculate the original solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound, grounded in the fundamental principles of physical chemistry. While a comprehensive set of quantitative solubility data is not yet available in the literature, the theoretical framework and qualitative expectations presented herein offer valuable guidance for its handling and application. The provided experimental protocol equips researchers with a robust methodology to generate high-quality, quantitative solubility data for this compound in any solvent of interest. Such data is indispensable for advancing research and development efforts that utilize this important quinoline derivative.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- General principles of solubility are widely covered in physical chemistry and pharmaceutical sciences textbooks. For a comprehensive overview, refer to standard texts such as "Martin's Physical Pharmacy and Pharmaceutical Sciences."

- Experimental protocols for solubility determination are based on established methodologies. For further details, consult relevant pharmacopeial chapters (e.g., USP)

Sources

Therapeutic Potential of 4-Ethoxyquinoline Derivatives in Medicinal Chemistry

Content Type: Technical Whitepaper

Subject: Medicinal Chemistry & Drug Design

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, historically anchored by the 4-aminoquinoline antimalarials (e.g., chloroquine). However, 4-ethoxyquinoline derivatives represent a distinct, evolving subclass that diverges from the classical "4-amino" or "4-oxo" (fluoroquinolone) paradigms.

This technical guide analyzes the therapeutic utility of the 4-ethoxy moiety. Unlike the polar 4-oxo tautomer found in ciprofloxacin-like antibiotics, the 4-ethoxy group locks the heterocycle in its aromatic quinoline form, significantly altering lipophilicity (

Part 1: Structural Rationale & Pharmacophore Analysis

The "Aromatic Lock" Effect

The fundamental distinction of this compound lies in its tautomeric stability.

-

4-Hydroxyquinoline (Precursor): Exists predominantly as the 4-quinolone (NH-tautomer) in solution, which is highly polar and serves as the scaffold for gyrase-inhibiting antibiotics.

-

This compound: The

-ethylation locks the system into the quinoline (aromatic) form.

Therapeutic Consequence:

The ethoxy group at position C4 functions as a lipophilic anchor. In the context of Mycobacterium tuberculosis (Mtb) drug discovery, this modification is critical. The ethyl chain (

| Feature | 4-Quinolone (Antibiotic) | This compound (Target Scaffold) |

| Hybridization | C4 is | C4 is |

| Aromaticity | Pyridone ring is non-aromatic | Fully aromatic pyridine ring |

| H-Bonding | H-bond donor (NH) & Acceptor (C=O) | Weak H-bond acceptor (Ether O) |

| Primary Target | DNA Gyrase / Topoisomerase IV | Cytochrome |

Part 2: Validated Synthetic Protocols

The Challenge of Selectivity ( - vs. -Alkylation)

Direct alkylation of 4-hydroxyquinoline with ethyl halides often yields a mixture of

Protocol: Synthesis via 4-Chloro Displacement

Step A: Chlorination (Gould-Jacobs Approach)

-

Reagents: 4-Hydroxyquinoline, Phosphorus Oxychloride (

). -

Procedure: Reflux 4-hydroxyquinoline in neat

(3-5 equiv) at 100°C for 2 hours. -

Validation: Monitor TLC (disappearance of polar starting material).

-

Workup: Pour onto crushed ice/ammonia (Exothermic!). Precipitate is 4-chloroquinoline.[1][2]

Step B:

-

Reagents: 4-Chloroquinoline, Sodium Ethoxide (

), Ethanol ( -

Mechanism: Addition-Elimination.

-

Procedure:

-

Dissolve sodium metal (1.2 equiv) in dry ethanol to generate fresh

. -

Add 4-chloroquinoline.[2]

-

Reflux under

atmosphere for 4–6 hours. -

Note: The reaction is driven by the formation of NaCl.

-

-

Purification: Evaporate EtOH, partition between water/DCM. The organic layer contains pure this compound.

Synthetic Workflow Diagram

Figure 1: Validated synthetic pathway avoiding N-alkylation by utilizing the 4-chloro intermediate.

Part 3: Therapeutic Applications

Primary Indication: Antitubercular Activity (Targeting QcrB)

Recent medicinal chemistry campaigns have identified 4-alkoxyquinolines as potent inhibitors of Mycobacterium tuberculosis (Mtb).

-

Mechanism of Action: Unlike isoniazid (cell wall) or fluoroquinolones (DNA gyrase), this compound derivatives target the QcrB subunit of the cytochrome

complex in the electron transport chain. -

Bioenergetic Collapse: Inhibition of QcrB prevents the oxidation of menaquinol to menaquinone, halting ATP synthesis.

-

SAR Insight: The 4-ethoxy group is often superior to the 4-methoxy. The slight increase in lipophilicity aids in penetrating the mycolic acid-rich cell wall of Mtb.

-

Data Benchmark:

-

In vitro MIC against Mtb H37Rv:

for optimized derivatives. -

Selectivity Index (SI): >10 (vs. Vero cells), indicating low mammalian toxicity.

-

Secondary Indication: Reversal of Multidrug Resistance (MDR)

In oncology, this compound derivatives function as P-glycoprotein (P-gp) modulators .

-

The Problem: P-gp efflux pumps eject chemotherapy drugs (e.g., doxorubicin) from cancer cells.

-

The Solution: The planar quinoline ring intercalates with the P-gp transmembrane domain, while the 4-ethoxy group provides the necessary hydrophobicity to compete with chemotherapeutics for the binding site.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the interference of this compound derivatives within the Mycobacterial Electron Transport Chain (ETC).

Figure 2: Mechanism of Action in M. tuberculosis. The derivative blocks QcrB, halting ATP synthesis.

Part 5: Experimental Data Summary (SAR)

The following table summarizes the Structure-Activity Relationship (SAR) trends for 4-substituted quinolines against Mtb H37Rv.

| Substituent (R) | LogP (Calc) | MIC ( | Toxicity ( | Notes |

| -OH (Hydroxy) | 1.8 | >100 | >100 | Too polar; poor penetration. |

| -OCH3 (Methoxy) | 2.5 | 5.2 | >100 | Active, but rapid metabolic clearance. |

| -OC2H5 (Ethoxy) | 2.9 | 0.8 | 85 | Optimal balance of potency/solubility. |

| -OC3H7 (Propoxy) | 3.4 | 1.5 | 40 | Increased cytotoxicity observed. |

| -NH-Et (Amino) | 2.6 | 12.0 | >100 | Lower potency; different binding mode. |

Data synthesized from general SAR trends in antimycobacterial quinoline research (See Ref 1, 3).

References

-

Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines. Source: Journal of Medicinal Chemistry / PMC. Context: Defines the synthesis and antitubercular activity of 4-alkoxy derivatives targeting QcrB.[3]

-

Synthesis and Antitubercular Activity of Novel 4-Arylalkyl Substituted Thio-, Oxy- and Sulfoxy-quinoline Analogues. Source: Semantic Scholar / European Journal of Medicinal Chemistry. Context: Compares oxy- (alkoxy) vs thio-quinolines, highlighting the specific utility of the oxygen linker.

-

Updates on Synthesis and Biological Activities of Quinoline Derivatives. Source: ResearchGate.[4] Context: Comprehensive review of synthetic methodologies (Gould-Jacobs) and broad biological spectrum.

-

Targeting an EGFR Water Network with 4-Anilinoquin(az)oline Inhibitors. Source: SciSpace. Context: Discusses the kinase inhibition potential of quinoline/quinazoline cores, relevant for the anticancer applications of the scaffold.

-

Synthesis of 4-chloroquinolines (Patent US4277607A). Source: Google Patents. Context: Validates the industrial/scale-up protocols for the 4-chloro intermediate required for pure 4-ethoxy synthesis.

Sources

- 1. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Biological activity and toxicity profile of 4-Ethoxyquinoline

The following technical guide details the biological activity, toxicity profile, and experimental handling of 4-Ethoxyquinoline (4-EQ) .

Pharmacophore Characterization, Biological Profile, and Safety Protocols

CAS No: 13720-91-7 | Molecular Formula: C₁₁H₁₁NO | M.W.: 173.21 g/mol [1]

Executive Summary & Chemical Distinction

Critical Note on Nomenclature: Researchers must rigorously distinguish This compound from Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline). While Ethoxyquin is a common antioxidant and pesticide (scald inhibitor), This compound is a planar aromatic heterocycle primarily utilized as a scaffold in medicinal chemistry for kinase inhibition and DNA intercalation.

Core Application: 4-EQ serves as a "privileged structure" in drug discovery. Its planar geometry allows for DNA intercalation, while the 4-alkoxy substitution pattern modulates lipophilicity and receptor binding affinity, particularly in the development of EGFR (Epidermal Growth Factor Receptor) inhibitors and non-camptothecin Topoisomerase I inhibitors.

Chemical Synthesis & Structural Basis

To understand the biological activity, one must understand the synthesis, as impurities (e.g., 4-chloroquinoline) significantly alter toxicity profiles.

Optimized Synthesis Protocol (Nucleophilic Aromatic Substitution)

Objective: Synthesis of this compound from 4-Chloroquinoline via SNAr.

Reagents:

-

Substrate: 4-Chloroquinoline (1.0 eq)

-

Nucleophile: Sodium Ethoxide (NaOEt) (1.2 eq)

-

Solvent: Anhydrous Ethanol (EtOH)

-

Atmosphere: Nitrogen (

)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with anhydrous EtOH under

flow. -

Activation: Add metallic sodium or prepared NaOEt solution. Stir until fully dissolved to generate the ethoxide anion.

-

Addition: Add 4-Chloroquinoline dropwise at

. The electron-deficient C4 position is susceptible to nucleophilic attack. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). -

Workup: Evaporate EtOH under reduced pressure. Resuspend residue in

, wash with water (x3) to remove NaCl salts. -

Purification: Recrystallize from diethyl ether/hexane to yield this compound as off-white crystals.

Biological Activity Profile

Mechanism of Action: Kinase Inhibition & DNA Intercalation

4-EQ derivatives exhibit dual-mode activity. The quinoline nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases, while the planar ring system facilitates

Pathway Visualization: EGFR Signal Blockade

The following diagram illustrates how 4-alkoxyquinoline scaffolds interfere with the EGFR signaling cascade, preventing tumor cell proliferation.

Figure 1: Mechanism of Action. The this compound scaffold competes with ATP for the binding site on the EGFR kinase domain, halting the downstream Ras/Raf/MEK/ERK phosphorylation cascade.

Therapeutic Applications

| Domain | Activity | Mechanism / Notes |

| Oncology | High | Topoisomerase I Inhibition: 4-alkoxyquinolines stabilize the DNA-enzyme cleavage complex, leading to apoptosis in S-phase cells. MDR Reversal: Modulates P-glycoprotein efflux pumps in multidrug-resistant cell lines. |

| Antimicrobial | Moderate | Gyrase Inhibition: Analogs function similarly to fluoroquinolones but lack the C3-carboxyl group, altering the binding mode to bacterial DNA gyrase. |

| Antiplatelet | Moderate | 2-phenyl-4-ethoxyquinoline derivatives inhibit thromboxane synthase, reducing platelet aggregation. |

Toxicity Profile & Safety Assessment

Toxicological Data (Read-Across Analysis)

Specific LD50 data for pure this compound is limited. Data below is extrapolated from structurally validated 4-alkoxyquinoline analogs.

-

Acute Oral Toxicity: Estimated LD50 (Rat) > 500 mg/kg (Category 4).

-

Skin/Eye Irritation: Confirmed Irritant (Category 2). The basic nitrogen and ethoxy ether linkage can cause contact dermatitis and severe eye irritation upon mucosal contact.

-

Genotoxicity: Mixed Profile. Unlike simple quinoline (Ames positive), 4-substitution often suppresses mutagenicity. However, metabolic O-dealkylation can yield 4-hydroxyquinoline (tautomer: 4-quinolone), which is generally non-mutagenic but may exhibit reproductive toxicity at high doses.

-

hERG Inhibition (Cardiac Risk): High Alert. 4-alkoxyquinolines are known pharmacophores for hERG potassium channel blockade, leading to QT interval prolongation. This is a primary attrition factor in drug development for this class.

Handling & PPE Protocols

-

Respiratory: N95 or P100 respirator required during solid handling to prevent inhalation of dust.

-

Dermal: Nitrile gloves (minimum thickness 0.11mm). Permeation time > 480 min.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (quinoline ring oxidation).

Experimental Validation: In Vitro Cytotoxicity Assay

Objective: Determine the IC50 of a 4-EQ derivative against A549 (Lung Carcinoma) cells.

Protocol:

-

Seeding: Plate A549 cells at

cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h. -

Compound Preparation: Dissolve 4-EQ derivative in DMSO (Stock: 10mM). Prepare serial dilutions (0.1

M to 100 -

Treatment: Replace media with drug-containing media. Incubate for 48h at

, 5% -

MTT Addition: Add 20

L MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h. -

Solubilization: Aspirate media. Add 150

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm.

-

Analysis: Plot Non-linear regression (Log(inhibitor) vs. response) to calculate IC50.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139567, this compound. Retrieved from [Link]

-

Elbadawi, M. M., et al. (2019). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Chen, Y. L., et al. (2006). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Bioorganic & Medicinal Chemistry.[2][3] Retrieved from [Link]

-

Gong, P., et al. (2014). Design, synthesis and pharmacological evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters.[4] Retrieved from [Link]

Sources

Methodological & Application

Protocol for the synthesis of 4-Ethoxyquinoline from quinoline

Technical Application Note: Regioselective Synthesis of 4-Ethoxyquinoline via -Oxide Activation

Strategic Overview & Retrosynthetic Logic

The synthesis of 4-substituted quinolines from the parent quinoline scaffold presents a classic regioselectivity challenge. The quinoline nitrogen atom deactivates the pyridine ring toward electrophilic aromatic substitution (

To access This compound with high regiochemical fidelity, this protocol utilizes the

The Route: Three-Phase Transformation

-

Activation:

-oxidation of quinoline. -

Functionalization: Regioselective nitration to 4-nitroquinoline-1-oxide (4-NQO), followed by chlorination/deoxygenation to 4-chloroquinoline.

-

Substitution: Williamson ether synthesis to yield this compound.

Note on Safety: This route involves 4-Nitroquinoline-1-oxide (4-NQO) , a potent carcinogen and mutagen. While this is the most reliable chemical pathway to the C4 position starting from quinoline, strict containment protocols (isolator/glovebox) are required during Phase 2.

Experimental Protocol

Phase 1: Activation (Synthesis of Quinoline -Oxide)

Objective: Convert the electron-deficient pyridine ring into an activated species capable of

-

Reagents: Quinoline (1.0 equiv), m-Chloroperbenzoic acid (mCPBA, 1.2 equiv), Dichloromethane (DCM).

-

Mechanism: Electrophilic attack of the peracid oxygen on the quinoline nitrogen lone pair.

Step-by-Step:

-

Dissolve Quinoline (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C.[1]

-

Add mCPBA (12 mmol) portion-wise over 20 minutes to control the exotherm.

-

Warm to room temperature (RT) and stir for 6–12 hours. Monitor by TLC (MeOH:DCM 1:9). The

-oxide is significantly more polar (lower -

Workup: Wash the organic layer with 10% Na₂CO₃ (3 x 20 mL) to remove m-chlorobenzoic acid byproduct.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Yield/Appearance: ~90–95% yield; off-white to yellow hygroscopic solid.

Phase 2: Regioselective Functionalization (The "Nitro-Chloro" Switch)

Objective: Install a leaving group at C4. Direct chlorination of the

Step 2A: Nitration to 4-NQO

-

Dissolve Quinoline

-oxide (10 mmol) in Conc. H₂SO₄ (10 mL) at 0°C. -

Add Fuming HNO₃ (15 mmol) dropwise.

-

Heat to 70°C for 2 hours .

-

Pour onto crushed ice. The yellow precipitate is 4-Nitroquinoline-1-oxide (4-NQO) .

-

Filter and wash with cold water. HANDLE WITH EXTREME CAUTION (Carcinogen).

Step 2B: Chlorination & Deoxygenation

-

Reagents: 4-NQO, Phosphorus Oxychloride (POCl₃).

-

Mechanism: Nucleophilic attack of chloride on C4 with simultaneous reduction of the

-oxide.

-

Suspend dried 4-NQO (from Step 2A) in POCl₃ (5 equiv) .

-

Reflux (105°C) for 2–4 hours. The solution will darken.

-

Quench: Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Neutralize with NH₄OH to pH 8–9.

-

Extract with DCM (3 x 50 mL).

-

Purification: Flash chromatography (Hexane/EtOAc) may be required if traces of 2-chloro isomer are present, though this route is highly selective for 4-Chloroquinoline .

Phase 3: Nucleophilic Substitution (Etherification)

Objective: Displacement of the chloride leaving group by ethoxide.[5]

-

Reagents: 4-Chloroquinoline, Sodium Ethoxide (NaOEt), Absolute Ethanol.

-

Mechanism:

(Nucleophilic Aromatic Substitution).[5]

Step-by-Step:

-

Prepare a solution of NaOEt (2.0 equiv) in absolute ethanol (freshly prepared by dissolving Na metal in EtOH is preferred).

-

Add 4-Chloroquinoline (1.0 equiv) to the ethoxide solution.

-

Reflux (78°C) for 6–8 hours.

-

Validation: Monitor by HPLC or TLC. The starting chloride spot should disappear.

-

-

Cool to RT and concentrate to remove ethanol.

-

Resuspend residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Dry (MgSO₄) and concentrate.

-

Final Purification: Distillation under reduced pressure or recrystallization from pentane/ether depending on purity.

Data Summary & Process Parameters

| Parameter | Phase 1 (Oxidation) | Phase 2 (Nitro/Chloro) | Phase 3 (Etherification) |

| Key Reagent | mCPBA | HNO₃ / POCl₃ | NaOEt / EtOH |

| Temperature | 0°C | 70°C | 78°C (Reflux) |

| Time | 6–12 h | 2 h + 4 h | 6–8 h |

| Critical QC | TLC (Polarity shift) | Safety (Carcinogen containment) | HPLC (Chloride consumption) |

| Yield (Target) | >90% | ~60–70% (over 2 steps) | >85% |

Visualized Workflows

Diagram 1: Chemical Reaction Scheme

The following diagram illustrates the structural transformation and intermediate flow.

Caption: Chemical pathway emphasizing the regioselective nitration and subsequent "nitro-to-chloro" conversion.

Diagram 2: Process Decision Tree

This flowchart guides the researcher through critical decision points and safety checks.

Caption: Operational workflow highlighting the critical purity check after oxidation and the safety bottleneck at nitration.

Scientific Validation & Troubleshooting (E-E-A-T)

Why this Route? (Causality)

While direct chlorination of quinoline

-

The Nitration Advantage: The nitration of quinoline

-oxide is highly regioselective for the C4 position because the -

The Chloride Intermediate: Converting 4-NQO to 4-Chloroquinoline involves a complex mechanism where POCl₃ acts as both a deoxygenating agent and a nucleophile. This step avoids the need to reduce the

-oxide separately after etherification [2].

Self-Validating Systems

-

TLC Monitoring: In Phase 1, the disappearance of the non-polar Quinoline spot (

in EtOAc) and appearance of the polar -

NMR Shift: In Phase 3, the success of the etherification is confirmed by the appearance of the ethoxy triplet (

ppm) and quartet (

References

- Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier. (Foundational text on N-oxide regioselectivity).

-

Hamana, M. (1956). "The reaction of 4-nitroquinoline 1-oxide with phosphorus trichloride". Journal of the Pharmaceutical Society of Japan, 76, 1337-1339.

-

Bachman, G. B., & Cooper, D. E. (1939). "Quinoline Derivatives from 2- and 4-Chloroquinolines". Journal of Organic Chemistry, 9(3), 302–309.

-

Jain, S., et al. (2016).[6] "Copper-Catalyzed Microwave-Assisted C2 Alkylation of Azine N-Oxides". Journal of Organic Chemistry. (Context on modern C2 vs C4 selectivity).

Sources

- 1. 4-Chloroquinoline 1-oxide synthesis - chemicalbook [chemicalbook.com]

- 2. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. 4-Quinolone synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 4-Ethoxyquinoline

Introduction: The Quinoline Scaffold and the Challenge of the 4-Ethoxy Group

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The ability to functionalize the 4-position of the quinoline ring through nucleophilic substitution is a cornerstone of synthetic strategies aimed at generating diverse molecular libraries for drug discovery and development. While reactions involving a halide at the 4-position are well-established, the use of 4-ethoxyquinoline as a substrate presents a unique set of challenges and opportunities. The ethoxy group is generally considered a poor leaving group in classical nucleophilic aromatic substitution (SNAr) reactions due to the high basicity of the ethoxide anion.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on strategies to effect nucleophilic substitution on this compound. We will delve into the mechanistic underpinnings of why this reaction is challenging and present detailed protocols for both direct substitution under forcing conditions and, more practically, for the conversion of this compound into more reactive intermediates. This guide is designed to provide not just a set of instructions, but a framework for rational experimental design.

Part 1: Mechanistic Considerations - The SNAr Pathway and Leaving Group Ability

Nucleophilic aromatic substitution on the electron-deficient pyridine ring of the quinoline system typically proceeds via an addition-elimination mechanism, often referred to as the SNAr reaction.[1][2] The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is then restored by the departure of the leaving group.

The rate-determining step in most SNAr reactions is the initial nucleophilic attack and the formation of the Meisenheimer complex.[3] However, the facility of the subsequent elimination step, which is influenced by the stability of the departing anion (the leaving group), is also crucial. Good leaving groups are weak bases. The ethoxide anion (CH₃CH₂O⁻) is a relatively strong base, making the ethoxy group a poor leaving group compared to halides like chloride (Cl⁻). This is the primary reason for the low reactivity of this compound in standard SNAr reactions.

Figure 1: Generalized SNAr mechanism on this compound.

Part 2: Strategies for Nucleophilic Substitution on this compound

Given the poor leaving group ability of the ethoxy group, successful nucleophilic substitution requires either forcing conditions to overcome the high activation energy or a strategy to convert the ethoxy group into a more labile moiety.

Strategy 1: Direct Displacement under Forcing Conditions (Theoretical)

While not widely documented, it is theoretically possible to displace the ethoxy group directly using highly nucleophilic reagents and forcing conditions such as high temperatures, often in combination with microwave irradiation. These conditions can provide the necessary energy to overcome the activation barrier for the departure of the ethoxide ion.

Causality Behind Experimental Choices:

-

High Temperature/Microwave Irradiation: Provides the kinetic energy required to expel the poor ethoxide leaving group. Microwave heating can significantly accelerate reactions by efficiently coupling with polar molecules in the reaction mixture.[4]

-

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent for SNAr reactions as they can solvate the cation of any salt present without strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity.

-

Strong Nucleophiles: The use of highly reactive nucleophiles can help to drive the reaction forward.

Note: This approach is likely to be low-yielding and may lead to side reactions. It should be considered an exploratory route when other methods are not feasible.

Strategy 2: Conversion to a More Reactive Intermediate

A more reliable and versatile approach is to convert the this compound into a substrate with a better leaving group. The most common strategy in quinoline chemistry is the use of a 4-chloroquinoline intermediate.

Workflow for Conversion and Subsequent Substitution:

Figure 2: Workflow for the conversion of this compound to a 4-substituted quinoline.

This multi-step process involves:

-

Hydrolysis: Cleavage of the ether bond in this compound to yield 4-hydroxyquinoline. 4-Hydroxyquinolines exist in tautomeric equilibrium with 4-quinolones.[5]

-

Chlorination: Conversion of the 4-hydroxyquinoline to the highly reactive 4-chloroquinoline.

-

Nucleophilic Substitution: Reaction of the 4-chloroquinoline with the desired nucleophile.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations discussed.

Protocol 1: Hydrolysis of this compound to 4-Hydroxyquinoline

This protocol describes the acid-catalyzed hydrolysis of the ether linkage.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (1 M)

-

Deionized Water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent).

-

Add a 3:1 mixture of concentrated HCl and water.

-

Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture with 1 M NaOH solution until a pH of approximately 7 is reached. The product will precipitate out of solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water.

-

Recrystallize the crude product from ethanol to obtain pure 4-hydroxyquinoline.

Protocol 2: Chlorination of 4-Hydroxyquinoline to 4-Chloroquinoline

This protocol uses phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a chloro group.[6]

Materials:

-

4-Hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ammonium hydroxide (NH₄OH) solution

-

Dichloromethane (DCM)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Dropping funnel

-

Separatory funnel

Procedure:

-

In a round-bottom flask, carefully add 4-hydroxyquinoline (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

-

Heat the mixture to reflux with stirring for 2-3 hours.[6]

-

Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring in a fume hood.

-

Carefully neutralize the acidic solution with a concentrated ammonium hydroxide solution until it is basic.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloroquinoline.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 3: Nucleophilic Substitution of 4-Chloroquinoline with an Amine

This is a general protocol for the amination of 4-chloroquinoline, which can be adapted for various amine nucleophiles.[7]

Materials:

-

4-Chloroquinoline

-

Amine nucleophile (primary or secondary)

-

Solvent (e.g., ethanol, N,N-dimethylformamide (DMF), or neat)

-

Base (e.g., triethylamine, potassium carbonate, if necessary)

Equipment:

-

Round-bottom flask or sealed tube

-

Reflux condenser or microwave reactor

-

Magnetic stirrer and stir plate

-

Standard work-up and purification equipment

Procedure:

-

To a round-bottom flask, add 4-chloroquinoline (1 equivalent) and the amine nucleophile (1.1-2 equivalents).

-

If the amine is a salt, or if a secondary amine is used, add a base such as triethylamine or potassium carbonate (1.5-2 equivalents).

-

Add the chosen solvent (if not running neat).

-

Heat the reaction mixture. Typical conditions range from refluxing in ethanol for several hours to heating at 120-150°C in a sealed tube or microwave reactor.[7][8]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and perform an appropriate work-up. This typically involves diluting with an organic solvent, washing with water and brine, drying the organic layer, and concentrating.

-

Purify the crude product by column chromatography or recrystallization.

Table 1: Representative Reaction Conditions for Amination of 4-Chloroquinolines

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Base | Reference |

| Butylamine | Neat | 120-130 | 6 | None | [7] |

| Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | None | [7] |

| Various amines | DMSO | 140-180 | 0.3-0.5 | NaOH (for some) | [8] |

Part 4: Conclusion and Future Outlook

While the direct nucleophilic substitution of this compound remains a challenging transformation due to the poor leaving group ability of the ethoxy group, this guide provides a strategic roadmap for achieving this synthetic goal. The most promising and versatile approach involves a two-step conversion via a 4-chloroquinoline intermediate. The protocols provided for hydrolysis, chlorination, and subsequent nucleophilic substitution offer a solid foundation for the synthesis of a wide array of 4-substituted quinolines.

Future research in this area could explore the development of novel catalytic systems that can activate the C-O bond of the ethoxy group directly, potentially enabling a more atom-economical one-step process. For instance, advancements in photoredox catalysis may offer milder conditions for such transformations. For now, the indirect route via the 4-chloro derivative remains the most practical and reliable method for researchers in drug discovery and materials science to access the diverse chemical space offered by 4-substituted quinolines starting from this compound.

References

- 4-Aminoquinoline: a comprehensive review of synthetic str

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv

- Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of... (n.d.).

- Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. (2005). the DeRisi Lab - UCSF.

- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS One.

- Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. (n.d.). New Journal of Chemistry (RSC Publishing).

- Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candid

- Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal.

- 4-Quinolone. (n.d.). Wikipedia.

- Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). PMC.

- Quinolin-4-ones: Methods of Synthesis and Applic

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC.

- Nucleophilic substitution in quinoline and isoquinoline. (n.d.). quimicaorganica.org.

- Synthesis of 4-alkoxy-8-hydroxyquinolines. (2007). PubMed.

- Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. (2024).

- Nucleophilic arom

- (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.).

- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). PMC.

- 4.5: Nucleophilic acyl substitution reactions. (2023). Chemistry LibreTexts.

- Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. (n.d.).

- Microwave assisted rapid synthesis of 4-amino-3, 4- dihydroquinolin-2-ones

- Mechanism of reaction of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) with nucleophiles and its crystal structure. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- 24.7: Reactions of Amines. (2025). Chemistry LibreTexts.

- Organic Chem Review: Acid-Catalyzed Nucleophilic Acyl Substitution Mechanism | Kaplan MC

- Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co. (n.d.).

- Microwave Assisted Synthesis of 4-Aryl/Alkylaminocoumarins. (2025).

- 05.03 General Reactivity of Amines. (2019). YouTube.

- How is acid catalyzed hydrolysis a nucleophilic substitution? (2020). Quora.

- Reactions of Amines. (n.d.).

- Amine Synthesis Reactions. (2018). YouTube.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 6. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Antimalarial Agents Utilizing 4-Ethoxyquinoline Intermediates: A Detailed Guide for Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold and the Strategic Role of 4-Ethoxyquinoline

The quinoline ring system remains a cornerstone in the development of antimalarial therapeutics, a legacy that began with the isolation of quinine and continues with synthetic analogues like chloroquine and amodiaquine.[1][2] These agents have historically been pivotal in the global fight against malaria, a disease that continues to pose a significant threat to public health. The primary mechanism of action for many quinoline-based antimalarials involves the disruption of heme detoxification within the parasite's food vacuole, leading to a buildup of toxic heme and subsequent parasite death.[3][4] However, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous effort in the discovery and development of new, effective, and affordable antimalarial agents.[5]

This technical guide focuses on the strategic use of this compound and its derivatives as versatile intermediates in the synthesis of novel antimalarial compounds. The 4-ethoxy group, while not typically a pharmacophore in the final active molecule, serves as a crucial synthetic handle. It can be readily converted to a more reactive leaving group, such as a chloro group, thereby activating the C4 position for nucleophilic substitution. This allows for the introduction of various side chains, a common strategy to modulate the activity, physicochemical properties, and resistance profile of quinoline-based drugs.[6]

This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the underlying chemical principles for the synthesis of 4-aminoquinoline antimalarials starting from a this compound precursor. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.

Core Synthetic Strategy: From this compound to Bioactive 4-Aminoquinolines

The overarching synthetic strategy involves a two-stage process. The first stage is the conversion of the relatively inert this compound to a highly reactive 4-chloroquinoline intermediate. The second stage leverages this intermediate for the synthesis of a diverse library of 4-aminoquinoline derivatives through nucleophilic aromatic substitution (SNAr).

Caption: Overall synthetic workflow from this compound to 4-aminoquinoline derivatives.

Stage 1: Activation of the Quinoline Core - Synthesis of 4-Chloroquinoline Intermediates

The critical first step is the conversion of the 4-ethoxy group to a 4-chloro group. This is typically achieved through reaction with a chlorinating agent like phosphorus oxychloride (POCl₃). The underlying principle involves the initial formation of a phosphate ester intermediate which is then displaced by a chloride ion.

Protocol 1: Synthesis of 4-Chloroquinoline from 4-Hydroxyquinoline (via this compound Hydrolysis)

While direct chlorination of this compound is possible, a more common and often higher-yielding approach involves the initial hydrolysis of the ether to the corresponding 4-hydroxyquinoline, followed by chlorination.

Step 1a: Hydrolysis of this compound to 4-Hydroxyquinoline

-

Principle: Acid-catalyzed hydrolysis of the ether linkage to yield the corresponding quinolin-4-ol.

-

Procedure:

-

To a solution of this compound (10 mmol) in a suitable solvent such as a mixture of acetic acid and water (1:1, 50 mL), add concentrated hydrochloric acid (5 mL).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The precipitated 4-hydroxyquinoline is collected by filtration, washed with cold water, and dried under vacuum.

-

-

Expected Yield: 85-95%

-

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with literature values.

Step 1b: Chlorination of 4-Hydroxyquinoline to 4-Chloroquinoline [6]

-

Principle: The hydroxyl group of 4-hydroxyquinoline is converted to a chloro group using a strong chlorinating agent. Phosphorus oxychloride is a common and effective reagent for this transformation.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 4-hydroxyquinoline (10 mmol).

-

Carefully add phosphorus oxychloride (30 mmol, 3 equivalents) to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

The precipitated crude 4-chloroquinoline is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

-

-

Expected Yield: 70-90%

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Hydroxyquinoline | C₉H₇NO | 145.16 | 201-203 |

| 4-Chloroquinoline | C₉H₆ClN | 163.60 | 35-37 |

Table 1: Physicochemical properties of key intermediates.

Stage 2: Diversification - Synthesis of 4-Aminoquinoline Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The synthesized 4-chloroquinoline is a highly valuable intermediate, primed for nucleophilic aromatic substitution at the C4 position. The electron-withdrawing nature of the quinoline ring system activates this position for attack by a wide range of nucleophiles, particularly primary and secondary amines.[7] This allows for the introduction of various side chains, a critical step in tuning the antimalarial activity and overcoming drug resistance.[8]

Protocol 2: General Procedure for the Synthesis of 4-Aminoquinoline Derivatives[9][10]

-

Principle: A nucleophilic amine displaces the chloride at the C4 position of the quinoline ring. The reaction is often facilitated by a base to neutralize the HCl generated during the reaction.

-

Procedure:

-

In a round-bottom flask, dissolve the 4-chloroquinoline derivative (1 equivalent) in a suitable solvent such as ethanol, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).

-

Add the desired primary or secondary amine (1.1-1.5 equivalents) to the solution.

-

Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).

-

Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine. Microwave irradiation can also be employed to accelerate the reaction.[9]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.

-

-

Causality behind Experimental Choices:

-

Solvent: Polar aprotic solvents like NMP and DMSO are excellent choices as they can dissolve a wide range of reactants and can be heated to high temperatures, facilitating the reaction. Ethanol is a more environmentally friendly option for more reactive amines.

-

Base: The base is crucial to scavenge the HCl produced, which would otherwise protonate the amine nucleophile, rendering it unreactive.

-

Temperature: Higher temperatures are often required for less reactive amines, such as anilines, to overcome the activation energy barrier of the reaction.

-

Caption: Simplified mechanism of nucleophilic aromatic substitution (SNAr).

Application Example: Synthesis of a Chloroquine Analogue

To illustrate the practical application of these protocols, the synthesis of a simple chloroquine analogue is described below.

Protocol 3: Synthesis of N-(7-chloroquinolin-4-yl)pentane-1,4-diamine

-

Starting Materials: 4,7-dichloroquinoline (can be synthesized from 3-chloroaniline and diethyl malonate via Gould-Jacobs reaction followed by chlorination).[6][10]

-

Procedure:

-

Follow the general procedure outlined in Protocol 2.

-

Use 4,7-dichloroquinoline as the electrophile and N-pentane-1,4-diamine as the nucleophile.

-

The reaction is typically carried out in a solvent like phenol or NMP at elevated temperatures.

-

-

Expected Outcome: The selective substitution of the more reactive C4-chloro group to yield the desired 4-aminoquinoline derivative.

| Parameter | Condition |

| Electrophile | 4,7-dichloroquinoline |

| Nucleophile | N-pentane-1,4-diamine |

| Solvent | N-methyl-2-pyrrolidone (NMP) |

| Base | K₂CO₃ |

| Temperature | 120-140 °C |

| Reaction Time | 6-12 hours |

Table 2: Typical reaction conditions for the synthesis of a chloroquine analogue.

Conclusion and Future Perspectives

The synthetic routes detailed in this guide, starting from the versatile this compound intermediate, provide a robust framework for the development of novel quinoline-based antimalarial agents. The conversion to a 4-chloroquinoline scaffold opens up a vast chemical space for the introduction of diverse side chains through well-established nucleophilic aromatic substitution reactions. This strategy allows for the systematic exploration of structure-activity relationships and the potential to identify compounds with improved efficacy against drug-resistant malaria parasites.

Future work in this area could focus on the development of more efficient and sustainable synthetic methods, such as flow chemistry or catalytic C-N bond-forming reactions. Furthermore, the synthesis of hybrid molecules, where the quinoline core is linked to other pharmacophores known to have antimalarial activity, presents a promising avenue for the discovery of next-generation antimalarial drugs.[2][4]

References

- Biot, C., Glorian, G., Maciejewski, L. A., & Brocard, J. S. (2000). Synthesis and antimalarial activity in vitro and in vivo of a new ferrocene-chloroquine analogue. Journal of medicinal chemistry, 43(15), 2645–2656.

- de Villiers, K. A., Egan, T. J. (2009). The crystal structure of β-hematin. Journal of Inorganic Biochemistry, 103(11), 1546-1551.

- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1629–1660.

- Hyde, J. E. (2007). Drug-resistant malaria--an insight. FEBS journal, 274(18), 4688–4698.

- Kaur, K., Jain, M., Kaur, T., & Jain, R. (2009). Antimalarials from nature. Bioorganic & medicinal chemistry, 17(9), 3229–3256.

- O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). 4-Aminoquinolines-past, present, and future: a chemical perspective. Pharmacology & therapeutics, 77(1), 29–58.

- Rosenthal, P. J. (2003). Antimalarial drug discovery: old and new approaches. The Journal of experimental biology, 206(Pt 21), 3735–3744.

- Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235.

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Melato, S., Musonda, C. C., & Chibale, K. (2007). Microwave-assisted synthesis of 4-aminoquinolines. Tetrahedron Letters, 48(43), 7659-7662.

- Singh, K., Singh, J., & Singh, P. P. (2016). Synthesis and antimalarial activity of new 4-aminoquinoline derivatives. RSC Advances, 6(73), 68987-68997.

- Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & medicinal chemistry letters, 15(4), 1015–1018.

- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

- Camps, R. (1899). Ueber die Darstellung von α-und γ-Oxychinolinen. Archiv der Pharmazie, 237(9), 659-691.

- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinbasen. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.

- Skraup, Z. H. (1880). Eine Synthese des Chinolins.

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.

- Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878.

- N'Da, D. D. (2014). The synthesis of 4-aminoquinoline-based antimalarial agents. Malaria journal, 13, 45.

- Wicht, K. J., et al. (2014). Structure-activity relationship studies of 4-aminoquinoline-based antimalarials. Journal of medicinal chemistry, 57(1), 181-195.

- Wiesner, J., et al. (2003). New antimalarial drugs.

- Yousuf, M., et al. (2015). Synthesis and antimalarial activity of novel 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 25(1), 116-119.

Sources

- 1. Synthesis, characterization and antimalarial activity of quinoline-pyrimidine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.malariaworld.org [media.malariaworld.org]

- 4. ijpsonline.com [ijpsonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

Accelerated Synthesis of 4-Ethoxyquinoline Derivatives: Microwave-Assisted Protocols and Methodologies

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1][2] Specifically, 4-ethoxyquinoline derivatives represent a promising class of compounds with significant biological activities. Traditional methods for their synthesis, however, often involve lengthy reaction times and harsh conditions. This guide details highly efficient and rapid microwave-assisted synthesis (MAOS) protocols for the preparation of this compound derivatives. By leveraging the principles of dielectric heating, these methods dramatically reduce reaction times from hours to minutes, increase yields, and align with the principles of green chemistry.[3][4] This document provides two core protocols: the initial synthesis of 4-hydroxyquinoline precursors via a microwave-assisted Conrad-Limpach reaction, followed by a rapid microwave-promoted O-ethoxylation. Detailed step-by-step procedures, mechanistic insights, and optimization strategies are provided for researchers in drug discovery and organic synthesis.

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthesis relies on conductive heating, which is often slow and inefficient, leading to thermal gradients and the formation of byproducts. Microwave-assisted synthesis, in contrast, utilizes dielectric heating.[5]

Core Principles:

-

Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reagents, continuously attempt to align with the rapidly oscillating electric field of the microwave. This rapid molecular rotation generates heat quickly and uniformly throughout the bulk of the material.[6]

-

Ionic Conduction: If charged particles (ions) are present, they will oscillate back and forth under the influence of the microwave field, generating heat through collisions.[5]

This mechanism of "volumetric" heating leads to remarkable accelerations in reaction rates. Reactions that might take hours or days using an oil bath can often be completed in minutes in a dedicated microwave reactor.[7] For the synthesis of heterocyclic compounds like quinolines, this translates to higher throughput, improved yields, and enhanced product purity.[8][9]

Safety and Reproducibility: It is critical to use a dedicated scientific microwave reactor designed for chemical synthesis. Domestic microwave ovens lack the necessary temperature and pressure controls, posing significant safety risks and yielding irreproducible results.[10] Modern laboratory microwave systems provide precise control over reaction parameters, ensuring safety and consistency.[10]

General Synthetic Strategy

The synthesis of this compound derivatives is efficiently performed via a two-step process. First, a 4-hydroxyquinoline precursor is synthesized, which is then subjected to an O-alkylation (ethoxylation) reaction. Microwave irradiation can be advantageously applied to both steps to accelerate the transformations.

Caption: Simplified mechanism of the Conrad-Limpach reaction.

Data Presentation: Synthesis of 4-Hydroxyquinoline Precursors

The following table summarizes representative conditions for the microwave-assisted synthesis of 4-hydroxy-2-methylquinoline from aniline and ethyl acetoacetate.

| Reactant A (Aniline) | Reactant B (β-Ketoester) | Catalyst | Temp (°C) | Time (min) | Yield (%) | Reference |

| Aniline | Ethyl Acetoacetate | p-TSA | 245 | 15 | >90 | Adapted from [11][12] |

| m-Chloroaniline | Ethyl Acetoacetate | Acetic Acid | 160 | 5 | ~95 | [1][8] |

| Aniline | Diethyl Malonate | p-TSA | 320W | 3-5 | ~92 | [13][14] |

Part 2: Microwave-Assisted O-Ethoxylation

With the 4-hydroxyquinoline precursor in hand, the final step is a Williamson ether synthesis to introduce the ethoxy group. Microwave irradiation excels at driving this SN2 reaction to completion rapidly.

Protocol 2: Microwave-Assisted O-Ethoxylation

This protocol details the ethoxylation of a 4-hydroxyquinoline using ethyl iodide and a base in a polar aprotic solvent.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is an excellent choice. It readily dissolves the reactants and possesses a high dielectric constant, allowing it to absorb microwave energy efficiently. [6]* Base: Anhydrous potassium carbonate (K₂CO₃) is a moderately strong and inexpensive base, sufficient to deprotonate the hydroxyl group of the 4-hydroxyquinoline, making it nucleophilic.

-

Ethylating Agent: Ethyl iodide is a reactive electrophile suitable for this SN2 reaction. Other agents like diethyl sulfate could also be used.

-